Cas no 1966-96-7 (Hydrazine, (5-bromo-2-nitrophenyl)-)

Hydrazine, (5-bromo-2-nitrophenyl)- 化学的及び物理的性質
名前と識別子
-
- Hydrazine, (5-bromo-2-nitrophenyl)-
- A937731
- 1-(5-bromo-2-nitrophenyl)hydrazine
- (5-bromo-2-nitrophenyl)hydrazine
- AKOS014676944
- 1966-96-7
- (5-bromo-2-nitro-phenyl)-hydrazine
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- MDL: MFCD21193891
- インチ: InChI=1S/C6H6BrN3O2/c7-4-1-2-6(10(11)12)5(3-4)9-8/h1-3,9H,8H2
- InChIKey: JVOKKQCLTWZTJS-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C=C1Br)NN)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 230.96438
- どういたいしつりょう: 230.96434g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 173
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 83.9Ų
じっけんとくせい
- PSA: 81.19
Hydrazine, (5-bromo-2-nitrophenyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A250000303-1g |
5-Bromo-2-nitrophenylhydrazine |
1966-96-7 | 98% | 1g |
$1752.40 | 2023-09-02 | |
eNovation Chemicals LLC | Y0993148-5g |
1-(5-bromo-2-nitrophenyl)hydrazine |
1966-96-7 | 95% | 5g |
$2000 | 2025-02-20 | |
eNovation Chemicals LLC | Y0993148-5g |
1-(5-bromo-2-nitrophenyl)hydrazine |
1966-96-7 | 95% | 5g |
$2000 | 2025-02-27 | |
eNovation Chemicals LLC | Y0993148-5g |
1-(5-bromo-2-nitrophenyl)hydrazine |
1966-96-7 | 95% | 5g |
$2000 | 2024-08-02 | |
Alichem | A250000303-500mg |
5-Bromo-2-nitrophenylhydrazine |
1966-96-7 | 98% | 500mg |
$1058.40 | 2023-09-02 | |
Alichem | A250000303-250mg |
5-Bromo-2-nitrophenylhydrazine |
1966-96-7 | 98% | 250mg |
$680.00 | 2023-09-02 |
Hydrazine, (5-bromo-2-nitrophenyl)- 関連文献
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
Hydrazine, (5-bromo-2-nitrophenyl)-に関する追加情報
Hydrazine, (5-bromo-2-nitrophenyl)-: A Comprehensive Overview
Hydrazine, (5-bromo-2-nitrophenyl)-, also known by its CAS number 1966-96-7, is a chemical compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is a derivative of hydrazine, a nitrogen-rich heterocyclic compound, and is characterized by its unique structure featuring a bromo and nitro substituent on the phenyl ring. The combination of these functional groups imparts distinctive chemical properties, making it a valuable intermediate in various synthetic pathways.
The synthesis of Hydrazine, (5-bromo-2-nitrophenyl)- typically involves multi-step reactions, often starting from aromatic precursors. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint of its production. Researchers have explored the use of transition metal catalysts to facilitate key transformations, such as the formation of the hydrazone linkage and the introduction of substituents on the aromatic ring.
In terms of chemical properties, Hydrazine, (5-bromo-2-nitrophenyl)- exhibits notable reactivity due to the electron-withdrawing effects of the nitro group and the electron-donating effects of the hydrazine moiety. These opposing effects create a dynamic electronic environment that can be exploited in various reactions. For instance, the compound has been used as a building block in the construction of heterocyclic frameworks, which are essential components in pharmaceuticals and agrochemicals.
Recent studies have highlighted the potential of Hydrazine, (5-bromo-2-nitrophenyl)- in drug discovery. Its ability to form stable complexes with metal ions has led to its investigation as a ligand in coordination chemistry. Additionally, its role as an intermediate in the synthesis of bioactive molecules has been documented in several high-impact journals. For example, researchers have utilized this compound to develop novel anti-cancer agents with enhanced efficacy and reduced toxicity.
The application of Hydrazine, (5-bromo-2-nitrophenyl)- extends beyond traditional synthetic chemistry. It has found utility in materials science, particularly in the development of advanced materials such as conductive polymers and metal-organic frameworks (MOFs). Its unique electronic properties make it an ideal candidate for these applications, where precise control over molecular architecture is crucial.
In terms of safety and handling, Hydrazine derivatives, including (5-bromo-2-nitrophenyl)-hydrazine, require careful handling due to their potential health hazards. Recent studies have emphasized the importance of implementing robust safety protocols during synthesis and storage to minimize risks associated with exposure.
The future outlook for Hydrazine, (5-bromo-2-nitrophenyl)- is promising, with ongoing research exploring its potential in emerging fields such as green chemistry and sustainable materials development. Its versatility as a building block and intermediate positions it as a key compound in advancing chemical innovation across multiple disciplines.
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